6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile
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Overview
Description
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2-chloro-4-fluorophenyl group, a methyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and 2-methylpyrimidine-4-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 2-chloro-4-fluoroaniline is reacted with 2-methylpyrimidine-4-carbonitrile under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is utilized in the development of advanced materials with specific electronic or optical properties.
Industry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine: Lacks the cyano group.
6-(2-Chloro-4-fluorophenyl)-4-carbonitrile: Lacks the methyl group.
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-5-carbonitrile: The cyano group is at a different position.
Uniqueness
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H7ClFN3 |
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Molecular Weight |
247.65 g/mol |
IUPAC Name |
6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H7ClFN3/c1-7-16-9(6-15)5-12(17-7)10-3-2-8(14)4-11(10)13/h2-5H,1H3 |
InChI Key |
BPFQJJNOPKEVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=C(C=C(C=C2)F)Cl)C#N |
Origin of Product |
United States |
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